molecular formula C15H19N3O B11738864 3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B11738864
M. Wt: 257.33 g/mol
InChI Key: IUESKELUBOWQSB-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxybenzyl group, and a pyrazolamine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides in the presence of a base to form the cyclopropyl-substituted pyrazole.

    Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions using methoxybenzyl halides.

    Methylation of the pyrazole nitrogen: This final step can be accomplished using methyl iodide or other methylating agents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including pain management and inflammation.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    N-substituted benzamides: These compounds share structural similarities and may exhibit comparable biological activities.

    Pyrazole derivatives: Other pyrazole-based compounds may have similar chemical properties and applications.

    Methoxybenzyl-substituted compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C15H19N3O/c1-18-15(9-14(17-18)12-5-6-12)16-10-11-3-7-13(19-2)8-4-11/h3-4,7-9,12,16H,5-6,10H2,1-2H3

InChI Key

IUESKELUBOWQSB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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